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AWT020 Immunogenicity Technical Support Center

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Compound of Interest		
Compound Name:	TP-020	
Cat. No.:	B560597	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing immunogenicity related to the AWT020 fusion protein.

Frequently Asked Questions (FAQs)

Q1: What is AWT020 and its mechanism of action?

A1: AWT020 is a bifunctional fusion protein currently in clinical development.[1][2] It is comprised of a humanized anti-PD-1 (Programmed Cell Death Protein 1) nanobody linked to an engineered, variant form of Interleukin-2 (IL-2) known as an IL-2 mutein (IL-2c).[3][4][5] The anti-PD-1 component targets the protein to tumor-infiltrating lymphocytes (TILs), while the IL-2 moiety stimulates their activation and expansion to enhance anti-tumor immune responses.[3]

Q2: What is the potential for immunogenicity with AWT020 and how does its design mitigate this?

A2: As with all therapeutic proteins, there is a potential for the development of an immune response, including the formation of anti-drug antibodies (ADAs). However, AWT020 is engineered to reduce certain immune-related toxicities that can be associated with immunogenicity. The key design features for mitigating unwanted immune responses are:

 Targeted Delivery: The anti-PD-1 moiety concentrates the IL-2 activity in the tumor microenvironment on PD-1 expressing cells, limiting systemic exposure.[4][5]



• Engineered IL-2 Mutein: The IL-2c component has been modified to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[4][5] This design minimizes the activation of regulatory T cells (Tregs) and peripheral natural killer (NK) cells, which are often associated with the systemic toxicity of high-dose IL-2 therapy.[4][5] Preclinical studies have shown that this approach reduces the risk of peripheral toxicity.[6]

Q3: What are the primary assays to assess the immunogenicity of AWT020?

A3: The two primary assays for assessing immunogenicity are:

- Anti-Drug Antibody (ADA) Assays: These assays detect the presence of antibodies that bind
 to AWT020 in patient or animal serum. A multi-tiered approach is typically used, starting with
 a screening assay, followed by a confirmatory assay for positive samples, and then
 characterization assays for confirmed positives (e.g., determining neutralizing capacity).
- Cytokine Release Assays (CRAs): These in vitro assays measure the release of cytokines
 from immune cells (like peripheral blood mononuclear cells, PBMCs) when exposed to
 AWT020.[7][8] They are used to predict the risk of systemic inflammatory reactions, such as
 Cytokine Release Syndrome (CRS).[9][10]

Q4: Has immunogenicity been observed in AWT020 clinical trials?

A4: Immunogenicity is being evaluated as a secondary objective in the first-in-human Phase 1 clinical trial (NCT06092580).[2][11][12] Initial results from this study indicate that AWT020 has a manageable safety profile with most treatment-related adverse events being low grade.[2][12] Specific data on the incidence and nature of ADAs have not yet been detailed in published literature.

Data & Experimental Protocols AWT020 Binding Affinity Data

This table summarizes the binding affinities of AWT020 to its targets, which is crucial for understanding its selective mechanism.



Target	Species	Dissociation Constant (KD)	Reference
PD-1	Human	High Affinity (Specific KD not published)	[4]
PD-1	Cynomolgus Monkey	High Affinity (Specific KD not published)	[4]
IL-2Rβγ	Human	Attenuated Affinity (>500 nM)	[4]
IL-2Rβγ	Cynomolgus Monkey	Attenuated Affinity (Specific KD not published)	[4]
IL-2Rα	Human	No Binding	[4][5]

Illustrative ADA Assay Interpretation

Since clinical immunogenicity data for AWT020 is not yet publicly available, the following table provides an illustrative example of how results from a tiered ADA testing approach might be categorized and interpreted.



Screening Assay Result	Confirmatory Assay Result	Neutralizing Assay Result	Interpretation & Recommended Action
Negative	N/A	N/A	No detectable ADAs. Continue monitoring as per protocol.
Positive	Negative	N/A	Initial result is a false positive. Report as ADA negative.
Positive	Positive	Negative	Confirmed non- neutralizing ADAs detected. Monitor patient for any changes in PK/PD or adverse events.
Positive	Positive	Positive	Confirmed neutralizing ADAs (NAbs) detected. High alert. Correlate with pharmacokinetic (PK) data and clinical efficacy. May indicate a potential loss of response.

Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Screening via Bridging ELISA

This protocol provides a general framework for a bridging ELISA to detect ADAs against AWT020.

Objective: To screen for the presence of antibodies in serum that can bind to AWT020.



Materials:

- Streptavidin-coated 96-well plates
- Biotinylation kit
- Horseradish Peroxidase (HRP) labeling kit
- AWT020 (for labeling)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., Blocking Buffer)
- Positive Control (e.g., polyclonal anti-AWT020 antibodies)
- Negative Control (serum from untreated subjects)
- TMB Substrate
- Stop Solution (e.g., 2N H2SO4)
- Plate reader (450 nm)

Methodology:

- Reagent Preparation:
 - Prepare Biotin-labeled AWT020 (Biotin-AWT020) and HRP-labeled AWT020 (HRP-AWT020) according to the kit manufacturer's instructions. Determine optimal concentrations for each through titration experiments.
- Plate Coating:
 - Add 100 μL/well of pre-titrated Biotin-AWT020 to a streptavidin-coated microplate.
 - Incubate for 1 hour at room temperature.



Wash the plate 3 times with Wash Buffer.

Blocking:

- Add 200 μL/well of Blocking Buffer.
- Incubate for 1-2 hours at room temperature.
- Wash the plate 3 times with Wash Buffer.

• Sample Incubation:

- Add 100 μL of samples (serum diluted in Assay Diluent), positive controls, and negative controls to the wells.
- Incubate for 2 hours at room temperature, allowing any ADAs to bind to the captured Biotin-AWT020.
- Wash the plate 5 times with Wash Buffer.

Detection:

- Add 100 μL/well of pre-titrated HRP-AWT020.
- Incubate for 1 hour at room temperature. During this step, the HRP-AWT020 will bind to the other arm of the "bridging" ADA.
- Wash the plate 5 times with Wash Buffer.

Signal Development:

- Add 100 μL/well of TMB Substrate.
- Incubate in the dark for 15-30 minutes.
- Add 100 μL/well of Stop Solution.
- Data Acquisition:



 Read the absorbance at 450 nm on a plate reader. Samples with a signal above a predetermined cut-point are considered screen-positive.

Protocol 2: In Vitro Cytokine Release Assay (CRA)

Objective: To assess the potential of AWT020 to induce pro-inflammatory cytokine secretion from human PBMCs.

Materials:

- Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from at least 10 healthy donors.
- Complete RPMI-1640 medium.
- AWT020.
- Positive Controls (e.g., anti-CD3/anti-CD28 antibodies, LPS).
- · Negative Control (vehicle buffer).
- 96-well cell culture plates.
- Multiplex cytokine analysis kit (e.g., Luminex or Meso Scale Discovery) for key cytokines:
 TNF-α, IFN-γ, IL-2, IL-6, IL-10, IL-1β.

Methodology:

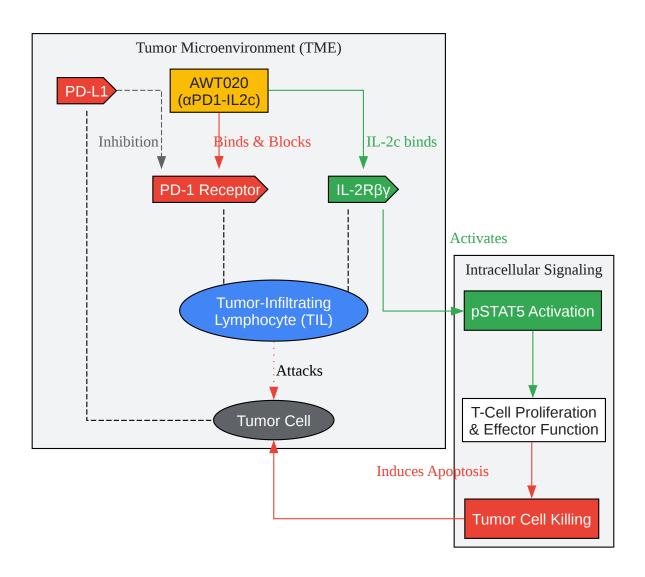
- PBMC Isolation:
 - Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
 - Wash the cells and resuspend in complete RPMI medium. Determine cell viability and concentration.
- Assay Setup:
 - Plate PBMCs at a density of 1 x 106 cells/mL (200 μL/well) in a 96-well plate.

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- Prepare serial dilutions of AWT020 and controls in complete RPMI medium.
- Add the diluted AWT020, positive controls, and negative control to the wells in triplicate.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection:
 - After incubation, centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the cell-free supernatant and store at -80°C until analysis.
- Cytokine Quantification:
 - Thaw the supernatants on ice.
 - Measure the concentration of the target cytokines (TNF-α, IFN-y, IL-2, IL-6, etc.) using a multiplex immunoassay system, following the manufacturer's protocol.
- Data Analysis:
 - o Calculate the mean cytokine concentrations for each condition. A significant increase in pro-inflammatory cytokines compared to the negative control may indicate a potential risk for inducing cytokine release in vivo.

Visualizations & Workflows

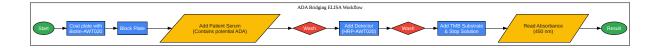




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Caption: Mechanism of Action for AWT020 in the Tumor Microenvironment.





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